molecular formula C14H15ClN2O2 B2915379 1-(4-Chlorobenzyl)-3-(2-(furan-3-yl)ethyl)urea CAS No. 1428357-32-7

1-(4-Chlorobenzyl)-3-(2-(furan-3-yl)ethyl)urea

Cat. No. B2915379
CAS RN: 1428357-32-7
M. Wt: 278.74
InChI Key: XJOBPRLVEKZYGU-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(2-(furan-3-yl)ethyl)urea, also known as CBU-101, is a small molecule drug that has shown potential in treating various types of cancer. This compound belongs to the class of urea derivatives and has been extensively studied for its anti-tumor properties.

Scientific Research Applications

Pharmacological Research Tool

Urea derivatives have been identified as nonpeptidic agonists of specific receptors, such as the urotensin-II receptor. These compounds, due to their selectivity and drug-like properties, serve as valuable pharmacological research tools. They can be used to explore receptor functions and may lead to the development of new therapeutic agents. For example, one study identified a nonpeptidic agonist with significant activity, highlighting the compound's potential as both a research tool and a drug lead (Croston et al., 2002).

Synthesis and Biochemical Evaluation

The synthesis and evaluation of urea derivatives for their biochemical activities have been a focus of several studies. These compounds are designed to optimize specific pharmacophoric features, thereby enhancing their activity. For instance, flexible urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, showing that the structural modification of these molecules can lead to compounds with high inhibitory activities (Vidaluc et al., 1995).

Antimicrobial Activity

Research into the antimicrobial properties of urea derivatives has shown promising results. For example, certain urea compounds have demonstrated broad-spectrum activity against pathogens like Escherichia coli and Salmonella typhi. This suggests that urea derivatives could be potential candidates for developing new antimicrobial agents (Donlawson et al., 2020).

Corrosion Inhibition

Urea derivatives have also been investigated for their potential as corrosion inhibitors, particularly for protecting metal surfaces in acidic environments. Studies have demonstrated that certain urea compounds can effectively inhibit corrosion, indicating their utility in industrial applications to extend the lifespan of metal components (Mistry et al., 2011).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-13-3-1-11(2-4-13)9-17-14(18)16-7-5-12-6-8-19-10-12/h1-4,6,8,10H,5,7,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOBPRLVEKZYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCCC2=COC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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